Salaceyin A
Description
Salaceyin A is a cytotoxic 6-alkylsalicylic acid derivative isolated from the endophytic bacterium Streptomyces laceyi strain MS53, which was identified in a study targeting methicillin-resistant Staphylococcus aureus (MRSA) . Structurally, it is a colorless amorphous powder with the molecular formula C₁₈H₂₉O₃ and a molecular weight of 291.4 g/mol. Its characterization involved advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, electrospray ionization mass spectrometry (ESI-MS), high-resolution fast atom bombardment mass spectrometry (HRFABMS), and preparative high-performance liquid chromatography (HPLC) . The compound’s biosynthesis pathway in Streptomyces species remains under investigation, but its structural motif—a salicylic acid backbone modified with a long alkyl chain—highlights its uniqueness among microbial secondary metabolites.
Properties
Molecular Formula |
C18H28O3 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-hydroxy-6-(9-methyldecyl)benzoic acid |
InChI |
InChI=1S/C18H28O3/c1-14(2)10-7-5-3-4-6-8-11-15-12-9-13-16(19)17(15)18(20)21/h9,12-14,19H,3-8,10-11H2,1-2H3,(H,20,21) |
InChI Key |
GTFMLRZLGJZNBV-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Canonical SMILES |
CC(C)CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Synonyms |
salaceyin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Salaceyin A belongs to the broader class of alkylsalicylic acid derivatives, which are studied for their bioactivity and structural diversity. Below is a comparative analysis with structurally and functionally related compounds:
Structural and Functional Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Source | Key Bioactivity | Structural Distinction |
|---|---|---|---|---|---|
| This compound | C₁₈H₂₉O₃ | 291.4 | Streptomyces laceyi | Cytotoxicity (SKBR3 cells) | 6-alkylsalicylic acid with C₁₈ chain |
| Salaceyin B | C₁₉H₃₁O₃ | 305.4 | Streptomyces laceyi | Cytotoxicity (SKBR3 cells) | 6-alkylsalicylic acid with C₁₉ chain |
| Salicylidene-α-alanine | C₁₀H₁₁NO₃ | 193.2 | Synthetic | Chelation properties | Schiff base of salicylaldehyde and α-alanine |
| Methyl salicylate | C₈H₈O₃ | 152.1 | Synthetic/natural | Anti-inflammatory, analgesic | Methyl ester of salicylic acid |
Key Comparative Findings
Bioactivity :
- This compound and B demonstrate cytotoxicity against SKBR3 cells, likely due to their alkyl chains enhancing membrane permeability and cellular uptake . In contrast, methyl salicylate—a widely used anti-inflammatory agent—lacks significant cytotoxicity but shares the salicylate core .
- Salicylidene-α-alanine, a synthetic Schiff base, exhibits metal-chelating properties rather than direct cytotoxicity, reflecting functional divergence despite structural overlap with salicylic acid derivatives .
Structural Features :
- The C₁₈–C₁₉ alkyl chains in this compound/B distinguish them from simpler salicylate esters (e.g., methyl salicylate) and synthetic derivatives. This alkylation may confer enhanced lipophilicity, improving interaction with cellular targets .
- Salicylidene-α-alanine’s imine linkage introduces rigidity and metal-binding capacity, absent in this compound .
Biosynthetic Origin :
- This compound/B are microbial metabolites , whereas methyl salicylate is primarily plant-derived or synthetic. This difference influences scalability for pharmaceutical production and ecological roles .
Analytical Characterization :
- This compound was validated using HRFABMS and 2D-NMR , ensuring precise structural elucidation . Similar rigor is applied to synthetic compounds like salicylidene-α-alanine, though their characterization often relies on IR and elemental analysis .
Q & A
Q. What ethical and methodological considerations apply when translating this compound to clinical trials?
- Methodological Answer :
- Preclinical Toxicity : Conduct OECD-compliant acute/chronic toxicity studies in two mammalian species.
- Regulatory Alignment : Follow ICH guidelines for Good Laboratory Practice (GLP) and Good Clinical Practice (GCP).
- Conflict of Interest : Disclose funding sources and patent filings in all publications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
